molecular formula C12H14O4 B14301526 2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol CAS No. 112163-28-7

2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol

Cat. No.: B14301526
CAS No.: 112163-28-7
M. Wt: 222.24 g/mol
InChI Key: JVFVLBBWNWZQOZ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids and coumarins. This compound is characterized by its unique structure, which includes a hydroxymethyl group, a methoxy group, and a methyl group attached to a benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxy-2-methyl-2H-1-benzopyran-7-ol with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its biological activity by modulating enzyme functions and signaling pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-5-methoxy-2-methyl-2H-1-benzopyran-7-ol
  • 2-(Hydroxymethyl)-6-ethoxy-2-methyl-2H-1-benzopyran-7-ol
  • 2-(Hydroxymethyl)-6-methoxy-2-ethyl-2H-1-benzopyran-7-ol

Uniqueness

2-(Hydroxymethyl)-6-methoxy-2-methyl-2H-1-benzopyran-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

112163-28-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(hydroxymethyl)-6-methoxy-2-methylchromen-7-ol

InChI

InChI=1S/C12H14O4/c1-12(7-13)4-3-8-5-11(15-2)9(14)6-10(8)16-12/h3-6,13-14H,7H2,1-2H3

InChI Key

JVFVLBBWNWZQOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)O)OC)CO

Origin of Product

United States

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